4-(Bromomethyl)-1-ethoxy-2-fluorobenzene

Isomer Purity Structural Verification Medicinal Chemistry

4-(Bromomethyl)-1-ethoxy-2-fluorobenzene (CAS 1441070-49-0) is a fluorinated benzene derivative with the molecular formula C9H10BrFO and a molecular weight of 233.08 g/mol. This compound is characterized by the specific 1,2,4-substitution pattern on the benzene ring, featuring a reactive bromomethyl group (-CH2Br), an electron-donating ethoxy group (-OCH2CH3), and a fluorine atom.

Molecular Formula C9H10BrFO
Molecular Weight 233.08
CAS No. 1441070-49-0
Cat. No. B2391333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-1-ethoxy-2-fluorobenzene
CAS1441070-49-0
Molecular FormulaC9H10BrFO
Molecular Weight233.08
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)CBr)F
InChIInChI=1S/C9H10BrFO/c1-2-12-9-4-3-7(6-10)5-8(9)11/h3-5H,2,6H2,1H3
InChIKeyNWEUGARUWMUUML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromomethyl)-1-ethoxy-2-fluorobenzene (CAS 1441070-49-0): A Strategic Building Block for Pharmaceutical and Agrochemical Synthesis


4-(Bromomethyl)-1-ethoxy-2-fluorobenzene (CAS 1441070-49-0) is a fluorinated benzene derivative with the molecular formula C9H10BrFO and a molecular weight of 233.08 g/mol . This compound is characterized by the specific 1,2,4-substitution pattern on the benzene ring, featuring a reactive bromomethyl group (-CH2Br), an electron-donating ethoxy group (-OCH2CH3), and a fluorine atom . It is widely recognized as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors . The combination of these substituents imparts unique electronic and steric properties, influencing its reactivity in key transformations like nucleophilic substitutions and cross-coupling reactions .

Reactive bromomethyl handle for nucleophilic substitution and cross‑coupling
1,2,4‑substitution pattern with fluorine and ethoxy groups for electronic and steric tuning
Building block for pharmaceutical and agrochemical lead optimization

Why Generic Substitution is Not an Option: Quantifying the Unique Positional and Functional Profile of 4-(Bromomethyl)-1-ethoxy-2-fluorobenzene


In drug discovery and agrochemical development, the precise spatial arrangement of functional groups on an aromatic ring is not a minor detail—it is the primary determinant of a molecule's biological activity, metabolic stability, and physicochemical properties. For a building block like 4-(Bromomethyl)-1-ethoxy-2-fluorobenzene, its value is derived from the specific 1,2,4-substitution pattern. Replacing it with a closely related analog, such as a positional isomer like 1-(bromomethyl)-4-ethoxy-2-fluorobenzene (CAS 887338-81-0) or a derivative lacking one of the key substituents (e.g., 4-fluorobenzyl bromide, CAS 459-46-1), introduces a significant change in the molecule's electronic distribution, steric environment, and lipophilicity . These changes can lead to a complete loss of on-target activity, altered selectivity, or unfavorable pharmacokinetic profiles. The quantitative evidence below demonstrates why this specific compound cannot be interchanged with its analogs and why its procurement is a critical decision point in synthetic route design.

Positional isomer mismatch

1‑(Bromomethyl)‑4‑ethoxy‑2‑fluorobenzene (CAS 887338‑81‑0) shifts the substitution pattern; electronic and steric properties may not transfer directly.

Ethoxy‑group absence

Analogs lacking the ethoxy moiety (e.g., 4‑fluorobenzyl bromide) show lower lipophilicity; membrane permeability profile may differ.

Solubility‑limited alternatives

Less‑soluble bromomethyl‑fluorobenzenes can restrict solvent choice and reduce reaction yield; process fit may require validation.

Evidence-Based Selection: Quantified Differentiation of 4-(Bromomethyl)-1-ethoxy-2-fluorobenzene (CAS 1441070-49-0) from Key Analogs


Positional Isomerism: Distinct Physicochemical and Structural Identity Compared to 1-(Bromomethyl)-4-ethoxy-2-fluorobenzene

4-(Bromomethyl)-1-ethoxy-2-fluorobenzene (target) and 1-(bromomethyl)-4-ethoxy-2-fluorobenzene (comparator, CAS 887338-81-0) are positional isomers with the same molecular formula (C9H10BrFO) and molecular weight (233.08 g/mol), but their different substitution patterns result in distinct physicochemical properties and, consequently, divergent biological and chemical behaviors . The target compound, with a CAS of 1441070-49-0, is unequivocally a different chemical entity from its isomer, CAS 887338-81-0 . This difference is critical, as even minor changes in substituent position can drastically alter a molecule's interaction with a biological target.

Isomer identity
Head‑to‑head
Target: CAS 1441070‑49‑0
Comparator: CAS 887338‑81‑0
Same MW (233.08), distinct IUPAC names
Positional isomers are distinct entities; substitution may alter target interaction.
Critical for SAR studies and impurity control.
Isomer Purity Structural Verification Medicinal Chemistry

Enhanced Lipophilicity (LogP) for Improved Membrane Permeability Compared to 4-Fluorobenzyl Bromide

The presence of the ethoxy group in 4-(bromomethyl)-1-ethoxy-2-fluorobenzene significantly increases its lipophilicity compared to the simpler analog, 4-fluorobenzyl bromide (CAS 459-46-1), which lacks this moiety. The target compound has a predicted partition coefficient (LogP) of 2.8 [1], while 4-fluorobenzyl bromide has a predicted LogP of 2.0 . This 0.8 unit increase in LogP corresponds to a roughly six-fold increase in its partition between octanol and water, indicating a substantially higher affinity for lipid environments.

Lipophilicity (LogP)
Cross‑study
Target LogP 2.8
4‑Fluorobenzyl bromide LogP 2.0
Δ = +0.8
Reported LogP difference may support membrane permeability assessment.
Predicted values; confirm experimentally.
Lipophilicity Drug Design Pharmacokinetics

Improved Synthetic Handling: Defined Solubility Profile in Common Organic Solvents

Practical handling and reaction optimization require a clear understanding of a building block's solubility. 4-(Bromomethyl)-1-ethoxy-2-fluorobenzene exhibits good solubility in a range of common organic solvents, including dichloromethane (DCM), chloroform, and dimethyl sulfoxide (DMSO), where stock solutions of 10-25 mM are recommended . This is in contrast to some less soluble analogs, which can present challenges in achieving high-yielding reactions or require specialized solvent systems. While specific quantitative solubility limits are not universally reported, the defined solubility profile provides a clear operational advantage for a variety of synthetic protocols.

Solubility profile
Class‑level
Soluble in DCM, chloroform, DMSO; 10–25 mM stock solutions recommended.
Defined solubility supports process chemistry and reaction optimization.
Qualitative assessment; verify for specific reaction conditions.
Solubility Process Chemistry Reaction Optimization

Optimal Application Scenarios for 4-(Bromomethyl)-1-ethoxy-2-fluorobenzene in R&D and Production


Medicinal Chemistry: Late-Stage Functionalization of Drug Candidates

The combination of a reactive benzylic bromide and a fluorine atom makes 4-(bromomethyl)-1-ethoxy-2-fluorobenzene an ideal handle for late-stage diversification. The bromomethyl group can be readily displaced by a wide range of nucleophiles (e.g., amines, thiols, alkoxides) to introduce a 1-ethoxy-2-fluorophenyl motif, a privileged structure in modern drug discovery . This is particularly valuable for SAR studies aiming to modulate lipophilicity (LogP = 2.8) and improve the pharmacokinetic profile of lead compounds without extensive de novo synthesis [1].

Process Chemistry: A Robust Intermediate for Cross-Coupling Reactions

The compound serves as a stable and commercially available electrophilic partner for key C-C bond-forming reactions, such as Suzuki-Miyaura couplings. The presence of the fluorine atom ortho to the bromomethyl group can influence the electronic character of the aromatic ring, potentially enhancing the rate or selectivity of palladium-catalyzed transformations compared to non-fluorinated analogs . Its defined solubility in common organic solvents (e.g., DCM, chloroform) facilitates smooth reaction setup and workup on a preparative scale .

Agrochemical Discovery: Development of Novel Insecticides and Acaricides

Fluorinated benzene derivatives are a cornerstone of modern agrochemical development, often exhibiting enhanced metabolic stability and target-site binding. The related class of 2-fluoroethoxy-substituted benzene derivatives has been explicitly identified as useful as active ingredients in insecticidal and acaricidal agents [2]. 4-(Bromomethyl)-1-ethoxy-2-fluorobenzene, with its unique substitution pattern and reactive handle, is a compelling building block for exploring this chemical space and synthesizing novel, proprietary active ingredients.

Application
Selection Property
Validation Focus
Late‑stage lead diversification
Benzylic bromide handle for nucleophilic substitution
SAR modulation of lipophilicity and ADME parameters
Cross‑coupling in process chemistry
Electrophilic partner for Suzuki‑Miyaura reactions
Reaction yield and selectivity influenced by fluorine substitution
Agrochemical active‑ingredient exploration
Fluorinated benzene building block for target‑site binding
Metabolic stability and pest‑control endpoints

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